Methyl 4-((2-((4-fluorobenzyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
Description
This compound is a piperidine-based derivative featuring a methyl ester group at the 1-position and a fluorinated benzyl-substituted acetamide moiety at the 4-position. Its structure comprises:
- Piperidine backbone: A six-membered nitrogen-containing ring, which enhances solubility and bioavailability due to its basicity.
- Methyl ester: A hydrolytically labile ester group that may influence metabolic stability compared to ethyl or tert-butyl esters.
Properties
IUPAC Name |
methyl 4-[[[2-[(4-fluorophenyl)methylamino]-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O4/c1-25-17(24)21-8-6-13(7-9-21)11-20-16(23)15(22)19-10-12-2-4-14(18)5-3-12/h2-5,13H,6-11H2,1H3,(H,19,22)(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBBLYFLGHTEGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of Methyl 4-((2-((4-fluorobenzyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity and memory function.
Mode of Action
This compound acts as an antagonist at the NR2B subtype of the NMDA receptor. An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound prevents the activation of the NMDA receptor by binding to it and blocking the action of glutamate.
Biochemical Pathways
The blockade of the NMDA receptor interrupts the normal flow of electrical signals along the nerve cells in the brain. This disruption can affect various biochemical pathways, particularly those involved in cognitive functions like learning and memory.
Biological Activity
Methyl 4-((2-((4-fluorobenzyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate, identified by CAS number 1234788-30-7, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an acetamido group and a fluorobenzyl moiety, which may influence its biological activity. The molecular weight is approximately 351.4 g/mol, and it has been characterized for various pharmacological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Immunoproteasome Inhibition : Compounds structurally related to this compound have shown promise in inhibiting immunoproteasome activity, which is crucial for the treatment of hematological malignancies and autoimmune diseases .
- Tyrosinase Inhibition : The presence of the piperidine and fluorobenzyl groups suggests potential inhibitory effects on tyrosinase, an enzyme involved in melanin production. Studies on related compounds have demonstrated competitive inhibition of tyrosinase activity .
Case Study 1: Immunoproteasome Inhibition
A recent study evaluated the immunoproteasome inhibition properties of several derivatives similar to this compound. The results indicated that certain derivatives exhibited significant inhibition with IC50 values in the micromolar range. For example, compound 2 demonstrated IC50 values of 12.53 μM for β1i and 31.95 μM for β5i subunits .
| Compound | β1i IC50 (μM) | β5i IC50 (μM) |
|---|---|---|
| Compound 2 | 12.53 ± 0.18 | 31.95 ± 0.81 |
| Compound 3 | Not specified | Not specified |
Case Study 2: Tyrosinase Inhibition
In another study focusing on the inhibitory effects on Agaricus bisporus tyrosinase (AbTYR), several compounds including those derived from piperazine and piperidine frameworks showed promising results. The most effective inhibitors reached IC50 values below 40 μM, indicating significant potential for developing skin-whitening agents .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Compound 26 | <40 | Competitive Inhibitor |
| Compound 23 | <40 | Competitive Inhibitor |
The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzyme active sites or receptor binding sites. For instance, in immunoproteasome inhibition, it may disrupt the proteolytic processing of antigens, thereby modulating immune responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Key Structural Differences
The compound’s structural analogs differ primarily in substituent positions, ester groups, and aromatic modifications. Below is a comparative analysis based on the evidence:
Table 1: Structural and Functional Comparison
| Compound Name | Substituent (Benzyl Group) | Ester Group | Molecular Formula | Key Features |
|---|---|---|---|---|
| Target Compound: Methyl 4-((2-((4-fluorobenzyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate | 4-Fluorobenzyl | Methyl | C₁₇H₂₁FN₂O₅ (estimated) | Para-fluorination enhances electronic effects; methyl ester may reduce metabolic stability. |
| Ethyl 4-({(2-fluorophenyl)aminoacetyl}amino)-1-piperidinecarboxylate () | 2-Fluorophenyl | Ethyl | C₁₈H₂₃FN₂O₅ | Ortho-fluorination introduces steric hindrance; ethyl ester increases lipophilicity. |
| Methyl 4-((2-((2-methoxybenzyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate () | 2-Methoxybenzyl | Methyl | C₁₈H₂₄N₂O₆ | Methoxy group (electron-donating) alters electronic properties vs. fluorine. |
| Ethyl 4-[[1-((4-fluorophenyl)methyl)-1H-benzimidazol-2-yl]amino]piperidine-1-carboxylate () | 4-Fluorobenzyl + benzimidazole | Ethyl | C₂₃H₂₆FN₃O₂ | Benzimidazole ring introduces planar aromaticity, potentially enhancing target binding. |
2.2 Functional and Pharmacological Implications
Fluorination Position :
- The 4-fluorobenzyl group in the target compound (vs. 2-fluorophenyl in ) minimizes steric hindrance, favoring interactions with flat binding pockets. Para-substitution also optimizes dipole interactions .
- 2-Methoxybenzyl () introduces electron-donating effects, which could reduce binding affinity in electron-deficient environments compared to fluorine’s electron-withdrawing nature.
Aromatic Modifications :
- The benzimidazole moiety in ’s compound adds rigidity and hydrogen-bonding capacity, likely enhancing affinity for kinase or protease targets compared to the target compound’s simpler acetamide linker .
Q & A
Q. What are the recommended synthetic routes for Methyl 4-((2-((4-fluorobenzyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Reacting 4-fluorobenzylamine with oxoacetic acid derivatives under reflux conditions (e.g., propionic anhydride, 12 hours, 79.9% yield) .
- Piperidine core functionalization : Introducing the methyl carboxylate group via esterification (e.g., methyl chloroformate in anhydrous dichloromethane at 0–5°C) .
- Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalysts : Use of HOBt/EDC for efficient amide coupling .
- Temperature control : Maintaining <50°C during exothermic steps reduces byproducts.
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer :
- 1H/13C NMR : Confirm ester (δ 3.78 ppm, CO2CH3), aromatic (δ 7.40–7.24 ppm), and amide protons (δ 8.2–8.5 ppm) .
- HPLC-MS : Purity >95% using a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) with [M+H]+ ion at m/z 408.2 .
- Elemental analysis : Match calculated vs. observed C, H, N percentages (±0.3% tolerance).
Advanced Research Questions
Q. What strategies are employed to analyze the structure-activity relationship (SAR) of this compound in modulating enzyme targets?
- Methodological Answer : SAR studies focus on:
- Functional group modifications :
- Replacing the 4-fluorobenzyl group with alkyl/heteroaryl substituents to assess hydrophobicity effects .
- Varying the piperidine N-substituent (e.g., tert-butyl vs. benzyl) to study steric impacts on enzyme binding .
- Biological assays :
- Enzyme inhibition : Measure IC50 against serine proteases (e.g., trypsin-like enzymes) using fluorogenic substrates .
- Cellular assays : Evaluate cytotoxicity (MTT assay) in cancer vs. normal cell lines to identify selective activity .
Q. How should discrepancies in reported biological activities (e.g., antimicrobial vs. antitumor efficacy) be addressed in experimental design?
- Methodological Answer : To resolve contradictions:
- Standardized assays : Use CLSI guidelines for antimicrobial testing (e.g., MIC against S. aureus ATCC 25923) and NCI-60 panels for antitumor screening .
- Dose-response curves : Compare EC50 values across studies; note differences in cell permeability (e.g., Gram-negative vs. Gram-positive bacteria) .
- Metabolic stability : Assess compound degradation in serum (e.g., 24-hour incubation at 37°C) to explain variability in potency .
Q. What advanced computational methods are utilized to predict the binding affinity of this compound with disease-relevant enzymes?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Simulate interactions with protease active sites (e.g., HIV-1 protease) using the compound’s 3D structure (PDB: 1HHP) .
- MD simulations (GROMACS) : Analyze stability of ligand-enzyme complexes over 100 ns; calculate binding free energy (MM-PBSA) .
- Pharmacophore modeling : Identify critical hydrogen bond donors/acceptors (e.g., amide carbonyl) aligning with catalytic residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
